molecular formula C24H25BrN2O3 B5959347 [6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

[6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B5959347
M. Wt: 469.4 g/mol
InChI Key: PLIAECSWZIRPEY-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone: is a complex organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The initial step often includes the bromination of a quinoline derivative, followed by the introduction of the ethoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the quinoline derivative with 2,6-dimethylmorpholine under specific conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The quinoline core of the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone: can be compared with other quinoline derivatives such as:

  • 2-(4-Ethoxyphenyl)quinoline
  • 6-Bromoquinoline
  • 2,6-Dimethylmorpholine

These compounds share similar structural features but differ in their functional groups and overall chemical properties. The presence of the bromine atom and the ethoxyphenyl group in 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone

Properties

IUPAC Name

[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O3/c1-4-29-19-8-5-17(6-9-19)23-12-21(20-11-18(25)7-10-22(20)26-23)24(28)27-13-15(2)30-16(3)14-27/h5-12,15-16H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIAECSWZIRPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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